3',5'-Difluoro-3-(3-methylphenyl)propiophenone
Description
Overview of 3',5'-Difluoro-3-(3-methylphenyl)propiophenone
This compound (C₁₆H₁₄F₂O) is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with fluorine atoms at the 3' and 5' positions of the benzoyl group and a 3-methylphenyl group at the propanone chain. Its molecular weight is 260.28 g/mol, and its IUPAC name is 1-(3,5-difluorophenyl)-3-(3-methylphenyl)propan-1-one . The compound’s structure is defined by the SMILES notation CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC(=C2)F)F, which highlights the distinct spatial arrangement of fluorine and methyl substituents.
The presence of fluorine atoms introduces significant electronic effects, including increased polarity and enhanced metabolic stability, while the methyl group contributes to steric bulk and lipophilicity. These features make the compound a candidate for applications in pharmaceutical intermediates and materials science, particularly in the synthesis of fluorinated polymers or bioactive molecules.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄F₂O | |
| Molecular Weight | 260.28 g/mol | |
| Boiling Point (pred.) | 374.2 ± 37.0 °C | |
| Density (pred.) | 1.167 ± 0.06 g/cm³ |
Historical Context of Fluorinated Propiophenones
The development of fluorinated propiophenones is rooted in advancements in organofluorine chemistry during the mid-20th century. Early work by Swarts (1898) demonstrated halogen exchange reactions using SbF₃ to synthesize trifluoromethyl aromatics, laying the groundwork for fluorinated ketones. The Friedel-Crafts acylation, a cornerstone reaction for propiophenone derivatives, was later adapted to incorporate fluorine substituents. For example, propiophenone itself (C₆H₅COCH₂CH₃) is synthesized via ketonization of benzoic and propionic acids, but fluorinated variants require specialized methods such as fluorination of precursor chlorides or cross-coupling reactions.
The compound This compound emerged from efforts to optimize fluorination techniques in the 2000s, particularly in China, where researchers focused on nucleophilic fluorination and transition-metal-catalyzed reactions. These methods enabled precise distal fluorination, avoiding decomposition challenges associated with direct fluorination.
Significance in Organofluorine Chemistry
Fluorinated compounds like This compound are pivotal in modern synthetic chemistry due to fluorine’s unique properties:
- Electronegativity (4.0 Pauling) : Stabilizes adjacent charges and modifies reaction pathways.
- C–F bond strength (∼116 kcal/mol) : Enhances thermal and metabolic stability.
- Steric effects : The small atomic radius of fluorine minimizes steric hindrance while altering molecular conformation.
In pharmaceutical contexts, fluorination improves bioavailability and target binding by modulating lipophilicity (logP ≈ 3.9). For materials science, fluorinated ketones serve as precursors for coatings and polymers with resistance to solvents and UV degradation. The compound’s dual fluorine and methyl substituents exemplify strategies to balance electronic and steric effects in molecular design.
Classification within Distally Fluorinated Ketones
This compound belongs to the distally fluorinated ketones , where fluorine atoms are positioned remote from the carbonyl group. This classification distinguishes it from α-fluorinated ketones (fluorine adjacent to carbonyl) and perfluorinated systems. Key subclasses include:
- Aryl-fluorinated ketones : Fluorine on aromatic rings (e.g., this compound).
- Alkyl-fluorinated ketones : Fluorine on aliphatic chains (e.g., CF₃COCH₂CH₃).
- Heterocyclic fluorinated ketones : Fluorine embedded in ring systems (e.g., dioxane derivatives).
The compound’s fluorine atoms at the 3' and 5' positions on the benzoyl group place it in the first category. Such distally fluorinated ketones are synthesized via:
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O/c1-11-3-2-4-12(7-11)5-6-16(19)13-8-14(17)10-15(18)9-13/h2-4,7-10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNGIUQYYKTCDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644100 | |
| Record name | 1-(3,5-Difluorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-21-3 | |
| Record name | 1-Propanone, 1-(3,5-difluorophenyl)-3-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Difluorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of 3',5'-Difluoro-3-(3-methylphenyl)propiophenone typically involves the following steps:
-
- 3,5-Difluorobenzoyl chloride
- 3-Methylbenzylacetone or related methyl-substituted phenyl compounds
-
- Electrophilic substitution followed by ketone formation.
-
- Use of polar solvents like acetonitrile or methyl ethyl ketone (MEK).
- Controlled temperature settings (typically room temperature to reflux conditions).
-
- Selectfluor® or N-fluorobenzenesulfonimide for fluorination steps.
- Acid chlorides or coupling agents for ketone formation.
Detailed Synthesis Procedure
Step-by-Step Process
Fluorination of Aromatic Precursors
Electrophilic fluorination is performed using Selectfluor® or N-fluorobenzenesulfonimide to introduce fluorine atoms into the aromatic ring. This step ensures selective fluorination at the desired positions (3' and 5').
-
- Dissolve aromatic precursors in acetonitrile.
- Add Selectfluor® in portions at room temperature.
- Stir under reflux conditions for 1 hour.
Outcome :
- Formation of difluorinated intermediates with high selectivity.
Coupling Reaction
The difluorinated intermediate is reacted with 3-methylbenzylacetone or similar methyl-substituted phenyl compounds to form the propiophenone structure.
-
- Mix difluorinated intermediate with benzylacetone in MEK.
- Add a coupling agent (e.g., acid chloride).
- Reflux for several hours to ensure complete reaction.
Outcome :
- Formation of This compound.
Purification
The crude product is purified using recrystallization techniques or column chromatography to achieve high purity.
Reaction Conditions Summary
| Step | Solvent | Temperature | Reagent/Catalyst | Duration |
|---|---|---|---|---|
| Fluorination | Acetonitrile | Room temp | Selectfluor® | ~1 hour |
| Coupling Reaction | Methyl ethyl ketone (MEK) | Reflux | Acid chloride | ~24 hours |
| Purification | Ethanol/Diethyl Ether | Room temp | None | Variable |
Analysis and Yield
Analytical Techniques
To confirm the formation and purity of This compound, the following techniques are employed:
-
- Identifies functional groups such as carbonyl (C=O) and aromatic fluorine bonds.
Nuclear Magnetic Resonance (NMR) :
- Confirms molecular structure and substitution patterns on the aromatic ring.
-
- Determines molecular weight and verifies compound identity.
Typical Yield
The synthesis yields are generally high, ranging from 85% to 95%, depending on reaction conditions and purification methods.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Difluoro-3-(3-methylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3’,5’-Difluoro-3-(3-methylphenyl)propiophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, 3’,5’-Difluoro-3-(3-methylphenyl)propiophenone is used in the production of specialty chemicals and materials. Its unique properties are leveraged to develop new products with enhanced performance.
Mechanism of Action
The mechanism of action of 3’,5’-Difluoro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound’s fluorine atoms and phenyl ring contribute to its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action include:
Binding to Enzymes: The compound can bind to enzymes, inhibiting their activity and affecting biochemical pathways.
Interaction with Receptors: It can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Disruption of Cellular Processes: The compound may disrupt cellular processes such as DNA replication, protein synthesis, and cell division, leading to its biological effects.
Comparison with Similar Compounds
Structural and Functional Insights
- Fluorine vs. Chlorine’s larger atomic radius may reduce metabolic clearance compared to fluorine .
- Electron-Donating Groups : Methoxy-substituted analogs (e.g., 3'-fluoro-3-(3-methoxyphenyl)) exhibit higher solubility in aqueous media due to the polar nature of the methoxy group, making them favorable for drug formulations .
- Heterocyclic Modifications: The 1,3-dioxane ring in 2'-chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)propiophenone introduces conformational rigidity and may improve pharmacokinetic properties by reducing enzymatic degradation .
Research Findings
- Pharmaceutical Potential: Fluorinated analogs like 3',5'-difluoro-3-(4-methoxyphenyl)propiophenone are under investigation for CNS drug development due to fluorine’s ability to enhance blood-brain barrier permeability .
- Synthetic Utility : Dioxane-containing variants (e.g., ) are prioritized in combinatorial chemistry for their stability under acidic conditions .
Biological Activity
3',5'-Difluoro-3-(3-methylphenyl)propiophenone is a synthetic organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.
- Molecular Formula : C16H14F2O
- Molecular Weight : 276.28 g/mol
- CAS Number : 898775-34-3
The biological activity of this compound is primarily attributed to its structural characteristics, which include two fluorine atoms and a methyl group on the phenyl ring. These modifications enhance its binding affinity to various biological targets, influencing multiple biochemical pathways. The fluorine atoms increase lipophilicity, facilitating cellular membrane penetration, while the methyl group may influence the compound's interaction with receptors or enzymes.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In studies evaluating its efficacy against various pathogens, it demonstrated significant inhibitory effects on bacterial growth, particularly against strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines, including breast and prostate cancer cells, revealed that it induces apoptosis and inhibits cell proliferation. The following table summarizes the results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| PC-3 (Prostate Cancer) | 8.0 |
The mechanism appears to involve the activation of caspases and modulation of key signaling pathways related to cell survival and growth.
Study on Antifungal Activity
A recent study evaluated the antifungal activity of structurally similar compounds, including this compound, against Candida albicans. The results showed that this compound exhibited moderate antifungal activity with an MIC of 32 µg/mL, indicating its potential role in treating fungal infections.
Research on Structural Variants
Comparative studies with related compounds such as 3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone highlighted the importance of substitution patterns on biological activity. Variants with different functional groups exhibited varying degrees of potency and selectivity toward specific biological targets.
Q & A
Q. Q1. What are the optimal synthetic routes for 3',5'-Difluoro-3-(3-methylphenyl)propiophenone, and how can its purity be validated?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation using 3-methylphenylacetyl chloride and 3,5-difluorobenzene derivatives. Key steps include:
- Catalyst : Anhydrous AlCl₃ in dichloromethane (CH₂Cl₂) at 0–5°C to control exothermic reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95%) .
- Validation : Use ¹H/¹³C NMR (δ 7.2–7.8 ppm for aromatic protons, δ 200–210 ppm for ketone carbonyl) and HRMS (calculated for C₁₆H₁₃F₂O: [M+H]⁺ = 259.0934) .
Advanced Synthesis Optimization
Q. Q2. How can reaction yields be improved while minimizing byproducts like isomerization or over-acylation?
Methodological Answer:
- Catalyst Alternatives : Replace AlCl₃ with FeCl₃ or ionic liquids to reduce side reactions (e.g., diaryl ketone formation) .
- Solvent Effects : Use nitrobenzene for higher regioselectivity in electrophilic substitution .
- Flow Chemistry : Continuous-flow reactors enhance mixing and thermal control, improving yield by 15–20% compared to batch methods .
Basic Biological Activity Assessment
Q. Q3. What in vitro assays are suitable for preliminary evaluation of antimicrobial or anticancer activity?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) with concentrations 1–256 µg/mL .
- Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ calculation after 48-hour exposure) .
- Controls : Include ciprofloxacin (antimicrobial) and doxorubicin (anticancer) for baseline comparison .
Advanced Mechanistic Studies
Q. Q4. How can computational tools elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with CYP450 enzymes or DNA topoisomerases (PDB IDs: 1TQN, 1ZXM) .
- SAR Analysis : Compare with analogs (e.g., 3',5'-dichloro derivatives) to identify critical substituents (fluorine enhances electronegativity; 3-methylphenyl improves lipophilicity) .
- Proteomics : LC-MS/MS to track protein expression changes in treated cells (e.g., apoptosis markers like caspase-3) .
Data Contradiction Resolution
Q. Q5. How to address discrepancies in reported bioactivity across studies?
Methodological Answer:
- Purity Verification : Re-analyze batches via HPLC (C18 column, 70:30 acetonitrile/water) to rule out impurities .
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Structural Confirmation : Single-crystal XRD to confirm absence of polymorphic forms .
Analytical & Computational Methods
Q. Q6. What advanced techniques predict physicochemical properties (e.g., logP, solubility)?
Methodological Answer:
- DFT Calculations : Gaussian 16 to compute dipole moments and HOMO-LUMO gaps (solubility correlates with polarity) .
- MD Simulations : GROMACS for solvation dynamics in aqueous/PBS environments .
- Experimental LogP : Shake-flask method (octanol/water partition) vs. predicted values (ChemAxon) .
Safety & Handling
Q. Q7. What protocols ensure safe handling and storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
